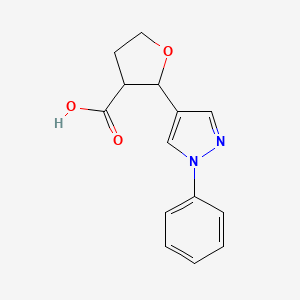
3',4'-Dihydroxytrimethoprim
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,4’-Dihydroxytrimethoprim: is a derivative of trimethoprim, a well-known antibiotic This compound is characterized by the presence of two hydroxyl groups at the 3’ and 4’ positions of the trimethoprim molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dihydroxytrimethoprim typically involves the modification of trimethoprim. One common method starts with the condensation of 3,4,5-trimethoxybenzaldehyde with aniline propionitrile, followed by cyclization with guanidine compounds . This process can be carried out under reflux conditions in an inert solvent, such as ethanol.
Industrial Production Methods: Industrial production of 3’,4’-Dihydroxytrimethoprim follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and efficiency .
化学反应分析
Types of Reactions: 3’,4’-Dihydroxytrimethoprim undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted compounds depending on the reagents used .
科学研究应用
Chemistry: 3’,4’-Dihydroxytrimethoprim is used as a starting material for the synthesis of various derivatives with potential antimicrobial properties. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study the inhibition of dihydrofolate reductase, an enzyme crucial for DNA synthesis in bacteria. This makes it a valuable tool in understanding bacterial resistance mechanisms .
Medicine: Although not widely used as a therapeutic agent, 3’,4’-Dihydroxytrimethoprim serves as a model compound for developing new antibiotics and studying drug interactions .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products .
作用机制
3’,4’-Dihydroxytrimethoprim exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleic acids. By blocking this pathway, the compound prevents the synthesis of DNA and RNA, leading to the inhibition of bacterial growth .
相似化合物的比较
Trimethoprim: The parent compound, widely used as an antibiotic.
Pyrimethamine: Another antifolate compound used in the treatment of malaria.
Methotrexate: A chemotherapeutic agent that also inhibits dihydrofolate reductase.
Uniqueness: 3’,4’-Dihydroxytrimethoprim is unique due to the presence of hydroxyl groups at the 3’ and 4’ positions, which confer distinct chemical properties and potential for further functionalization. This makes it a valuable compound for research and development in various scientific fields .
属性
CAS 编号 |
71525-06-9 |
|---|---|
分子式 |
C12H14N4O3 |
分子量 |
262.26 g/mol |
IUPAC 名称 |
5-[(2,4-diaminopyrimidin-5-yl)methyl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C12H14N4O3/c1-19-9-4-6(3-8(17)10(9)18)2-7-5-15-12(14)16-11(7)13/h3-5,17-18H,2H2,1H3,(H4,13,14,15,16) |
InChI 键 |
WVHDIARSSOXGNW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1O)O)CC2=CN=C(N=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)

![5,19-Diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12310283.png)
![Tert-butyl 4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12310286.png)



![rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis](/img/structure/B12310309.png)




